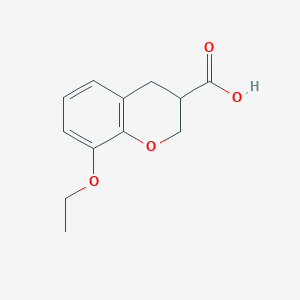
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound belonging to the class of organic compounds known as benzopyrans. It is a pale yellow crystalline solid with a molecular formula of C12H10O3. It is a structural analog of the widely studied compound 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (MDHC). This compound has been widely studied for its potential applications in scientific research, including its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid and the production of inflammatory leukotrienes. Additionally, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine and the regulation of neurotransmission.
Mécanisme D'action
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been studied for its mechanism of action. It is believed to act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE) through a mechanism of competitive inhibition. It is thought to bind to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it may have anti-inflammatory, analgesic, and anti-oxidant effects, as well as the potential to inhibit the growth of certain cancer cells. In addition, it has been shown to inhibit the breakdown of acetylcholine, which may lead to an increase in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several advantages and limitations for lab experiments. The compound is relatively stable and has a high purity, making it suitable for use in a variety of scientific research applications. However, it is not water soluble and must be dissolved in an organic solvent prior to use. Additionally, it is not approved for use in humans and should only be used in animal studies under strict safety protocols.
Orientations Futures
The potential applications of 8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid are far-reaching and could have implications for a variety of medical conditions. Further research is needed to determine the exact mechanism of action and the full range of its biochemical and physiological effects. Additionally, further studies should be conducted to explore its potential as an anti-inflammatory, analgesic, and anti-oxidant agent. Additionally, further research should be conducted to explore its potential as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE). Finally, additional studies should be conducted to explore its potential as an inhibitor of the growth of certain cancer cells.
Méthodes De Synthèse
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is synthesized by the reaction of 8-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with ethyl bromide in the presence of sodium hydroxide. The reaction is carried out at room temperature and yields a pale yellow crystalline solid with a purity of 98%.
Propriétés
IUPAC Name |
8-ethoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-10-5-3-4-8-6-9(12(13)14)7-16-11(8)10/h3-5,9H,2,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLKJFYRNADSBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

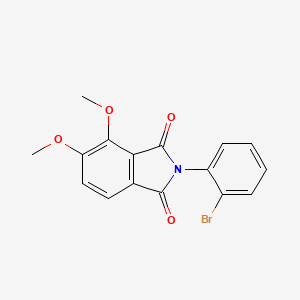
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)
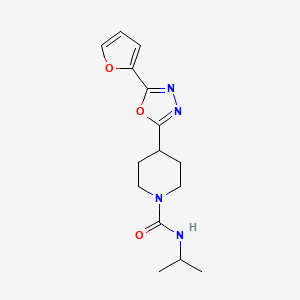
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)
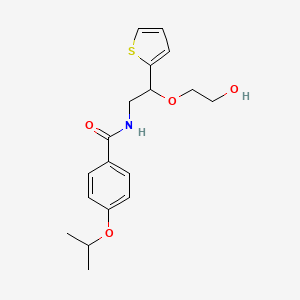
![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)
![8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2394296.png)
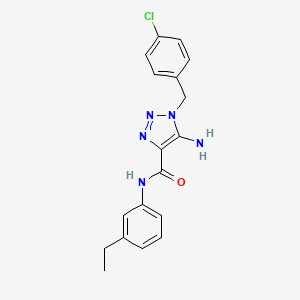
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394303.png)